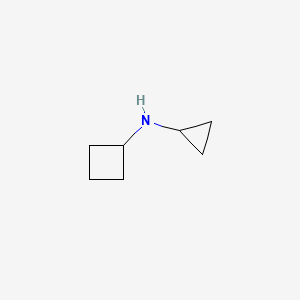

N-cyclopropylcyclobutanamine

描述

N-cyclopropylcyclobutanamine: is an organic compound with the molecular formula C8H15N It is a cyclobutanamine derivative where the amine group is substituted with a cyclopropyl group

准备方法

Synthetic Routes and Reaction Conditions:

Cyclopropylation of Cyclobutanamine: One common method involves the cyclopropylation of cyclobutanamine using cyclopropylboronic acid in the presence of a copper catalyst.

Reductive Amination: Another method involves the reductive amination of cyclobutanone with cyclopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of N-cyclopropylcyclobutanamine may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

化学反应分析

Types of Reactions:

Oxidation: N-cyclopropylcyclobutanamine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclobutanamines.

科学研究应用

Medicinal Chemistry

1.1 Neuropharmacological Applications

N-cyclopropylcyclobutanamine has been investigated for its potential as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can exhibit activity at histamine H3 receptors, which are implicated in cognitive functions and neurological disorders. These compounds may act as antagonists or inverse agonists, offering therapeutic avenues for conditions such as memory impairment and obesity .

1.2 Antifungal Activity

Studies have demonstrated that derivatives of cyclopropylamine exhibit antifungal properties against pathogens like Phytophthora capsici. The synthesis of cyclopropylamine derivatives has shown promising results in inhibiting fungal growth, suggesting potential applications in agricultural chemistry .

Materials Science

2.1 Surface Chemistry

This compound has been utilized in surface modification studies. Research indicates that cyclopropylamine can form monolayers on silicon surfaces, which significantly alter cellular adhesion properties. This characteristic could be leveraged in biomedical applications to control cell behavior on implant surfaces .

2.2 Synthesis of Novel Materials

The compound has also been employed in the synthesis of advanced materials such as hexaazaisowurtzitane cages, which have applications in energetic materials like CL-20 (a high-performance explosive). The structural properties of this compound facilitate the creation of complex molecular architectures .

Case Studies

3.1 Case Study: Antifungal Efficacy

A study published in the Journal of Korean Chemical Society detailed the synthesis and evaluation of cyclopropylamine derivatives for antifungal activity against Phytophthora capsici. The results indicated that specific modifications to the cyclopropyl structure enhanced antifungal efficacy, providing insights into structure-activity relationships (SAR) for future drug design .

| Compound Structure | Activity Against P. capsici | Comments |

|---|---|---|

| Cyclopropylamine | Moderate | Base compound for derivatives |

| Methyl-substituted | High | Enhanced activity observed |

3.2 Case Study: Surface Modification

In a study examining the effects of cyclopropylamine on silicon surfaces, researchers found that grafting cyclopropylamine resulted in reduced cellular adhesion compared to collagen controls. This finding suggests potential applications in developing biomaterials that require controlled cell interactions .

作用机制

The mechanism by which N-cyclopropylcyclobutanamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the binding affinity of the compound to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Cyclobutanamine: Lacks the cyclopropyl substitution, making it less sterically hindered.

N-cyclopropylmethylamine: Similar in structure but with a methyl group instead of a cyclobutane ring.

N-cyclopropylcyclopentylamine: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: N-cyclopropylcyclobutanamine is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

生物活性

N-cyclopropylcyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Structural Characteristics

This compound features a cyclobutane ring fused with a cyclopropyl group, which contributes to its strain and reactivity. The unique geometry of this compound can influence its interaction with biological targets, potentially leading to novel therapeutic applications.

-

Enzyme Inhibition :

- Compounds with similar structures have shown inhibitory effects on various enzymes. For instance, cyclobutanes have been identified as potent inhibitors of histone methyltransferases (HMTs), which are implicated in cancer progression due to their role in epigenetic regulation .

- This compound may also interact with tubulin, disrupting polymerization and inducing apoptosis in cancer cells, similar to other cyclobutane derivatives .

- Receptor Modulation :

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

-

Cancer Therapeutics :

A study explored the use of cyclobutane derivatives in targeting oncogenic pathways. This compound was evaluated for its ability to inhibit MYC transcription factors, showing promising results in reducing tumor growth in vitro . -

Neuropharmacology :

Another investigation focused on the modulation of dopaminergic signaling by N-cyclopropyl compounds. The study found that these compounds could effectively reduce dopamine receptor activity, suggesting potential applications in treating disorders such as schizophrenia . -

Antimicrobial Properties :

The antimicrobial efficacy of cyclobutane derivatives was assessed against various pathogens. This compound exhibited significant antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

属性

IUPAC Name |

N-cyclopropylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6(3-1)8-7-4-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLMNGVZYQJHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633108 | |

| Record name | N-Cyclopropylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-13-2 | |

| Record name | N-Cyclopropylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。